Methyl 2-deoxy-2-fluoro-L-arabinofuranoside, min.

Description

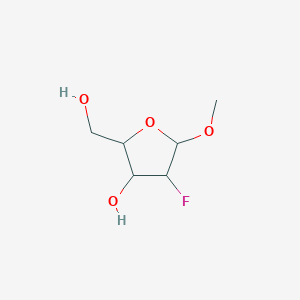

Methyl 2-deoxy-2-fluoro-L-arabinofuranoside (CAS: 442514-57-0) is a fluorinated carbohydrate derivative with the molecular formula C₆H₁₁FO₄ and a molecular weight of 166.15 g/mol. It is a colorless oil, soluble in polar organic solvents such as DMF, DMSO, EtOAc, and MeOH, and is typically stored at 0 to -20°C to ensure stability . Structurally, it features a fluorine atom at the 2-position of the arabinofuranose ring and a methyl group at the anomeric position, distinguishing it from nucleoside analogs that incorporate nitrogenous bases. This compound is primarily used as a synthetic intermediate in glycosylation reactions or as a conformational probe in biochemical studies .

Properties

IUPAC Name |

4-fluoro-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO4/c1-10-6-4(7)5(9)3(2-8)11-6/h3-6,8-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRUFWVRASYVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)CO)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bis(2-Methoxyethyl)Aminosulfur Trifluoride-Mediated Deoxofluorination

A widely cited method involves the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to introduce fluorine at the C2 position of L-arabinofuranose derivatives. The process begins with the dissolution of methyl α-L-arabinofuranoside in a non-polar solvent such as toluene, followed by the addition of the fluorinating agent at room temperature. After an initial mixing period of 30–90 minutes, the reaction is heated to 90°C for 2 hours, achieving yields exceeding 80%. Key advantages include minimal byproduct formation and compatibility with heat-sensitive functional groups.

Reaction Conditions and Optimization

-

Solvent : Toluene (non-polar, inert to fluorinating agents).

-

Temperature : Room temperature (initial mixing) → 90°C (final reaction).

This method’s efficiency stems from the stability of the fluorinating agent in non-polar media, which prevents side reactions such as hydrolysis or epimerization.

Zinc Bromide-Catalyzed Glycosylation and Fluorination

Stereoselective Synthesis via ZnBr2 Catalysis

An alternative approach employs ZnBr2 as a catalyst to achieve stereoselective glycosylation. Starting with 3,5-di-O-protected L-arabinofuranose, the reaction with methanol in tetrahydrofuran (THF) produces methyl α-L-arabinofuranoside with an α/β ratio of 5:1. Subsequent fluorination at C2 using methanesulfonyl chloride (MsCl) and DMAP in pyridine yields the mesylated intermediate, which undergoes deoxygenation with L-Selectride to afford methyl 2-deoxy-2-fluoro-L-arabinofuranoside.

Key Steps and Outcomes

-

Deoxygenation : L-Selectride reduces the mesylate group, yielding the target compound with high stereoselectivity.

Multi-Step Synthesis from L-Arabinose

Protection-Deprotection Strategy

A patent by Sznaidman (US 6,870,048 B2) outlines a 14-step synthesis starting from L-arabinose. The process involves:

Yield and Challenges

Epoxide Ring-Opening Route

A novel method reported by Sivets et al. involves the formation of a 2,3-anhydro-L-ribofuranoside intermediate, which is selectively reduced at C2 using L-Selectride to yield 2-deoxy derivatives. Subsequent fluorination with Deoxo-Fluor® completes the synthesis.

Alternative Routes from D-Xylose

Epoxidation and Fluorination

Wright et al. demonstrated a pathway starting from D-xylose, which is converted to an epoxy furanoside intermediate. Treatment with hydrogen fluoride in pyridine opens the epoxide ring, introducing fluorine at C2. Subsequent benzylation and methanolysis yield methyl 2-deoxy-2-fluoro-α-D-arabinofuranoside.

Chemical Reactions Analysis

Key Synthetic Routes

The synthesis of methyl 2-deoxy-2-fluoro-L-arabinofuranoside typically involves fluorination of precursor sugars using specialized reagents. A prominent method employs diethylaminosulfur trifluoride (DAST) or its derivatives:

-

DAST-mediated fluorination :

-

Methyl 5-O-benzoyl-α-D-xylofuranoside reacts with excess DAST in methylene chloride at 27–29°C for 20 hours, yielding methyl 5-O-benzoyl-2,3-difluoro-α-D-arabinofuranoside (34%) alongside 3-fluoro-ribofuranoside (19%) .

-

The reaction proceeds via intermediate 3-fluoro-3-deoxy-ribofuranoside formation, followed by C-2 fluorination .

-

-

Alternative fluorinating agents :

Reaction Mechanisms and Byproducts

Fluorination reactions exhibit complex pathways influenced by protecting groups and stereochemistry:

-

Regioselective fluorination :

-

DAST preferentially targets equatorial hydroxyl groups in furanosides. For example, fluorination of methyl β-D-xylofuranoside generates 2,3-difluoro-α-D-arabinofuranoside via transient intermediates with O-SF<sub>2</sub>NEt<sub>2</sub> moieties .

-

Competing pathways include anomerization under acidic conditions, leading to α/β mixtures .

-

-

Byproduct formation :

Comparative Reaction Yields

The table below summarizes yields and conditions for key fluorination reactions:

Protecting Group Strategies

Protecting groups critically influence reaction outcomes:

-

Benzoyl groups enhance regioselectivity by shielding C-5 hydroxyls, directing fluorination to C-2/C-3 .

-

Trityl groups at C-5 prevent elimination during fluorination of acid-sensitive substrates .

Challenges and Optimization

Scientific Research Applications

Scientific Research Applications

1. Antiviral and Anticancer Properties

Methyl 2-deoxy-2-fluoro-L-arabinofuranoside serves as a precursor for the synthesis of various nucleoside analogues that exhibit antiviral properties. For instance, studies have demonstrated that derivatives of this compound can inhibit viral replication by interfering with nucleic acid synthesis. Notably, the compound has been utilized in developing drugs targeting viruses such as HIV and Hepatitis C .

Case Study: 9-(2′-Deoxy-2′-Fluoro-β-d-Arabinofuranosyl) Adenine

This specific analogue has shown potent antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness. The compound's resistance to cleavage by methylthioadenosine phosphorylase enhances its efficacy, making it a promising candidate for further development .

2. Oligonucleotide Therapeutics

Methyl 2-deoxy-2-fluoro-L-arabinofuranoside plays a crucial role in modifying oligonucleotide therapeutics. The incorporation of 2′-deoxy-2′-fluoro nucleotides into small interfering RNA (siRNA) conjugates has been shown to improve metabolic stability and efficacy .

Research Findings:

- Metabolic Stability : In vivo studies indicated that siRNA conjugates containing 2′-deoxy-2′-fluoro nucleotides exhibited enhanced stability compared to their non-modified counterparts.

- Cellular Uptake : These modifications facilitate better cellular uptake and retention, leading to improved therapeutic outcomes .

Synthesis and Chemical Modifications

The synthesis of methyl 2-deoxy-2-fluoro-L-arabinofuranoside involves deoxofluorination processes that yield high purity and yield. Techniques such as using diethylaminosulfur trifluoride (DAST) have proven effective for introducing fluorine into sugar moieties .

Table: Synthesis Methods and Yields

| Method | Yield (%) | Remarks |

|---|---|---|

| DAST Deoxofluorination | 83-98 | High efficiency for various sugar derivatives |

| Triethylamine Poly(HF) | Variable | Effective but less commonly used |

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-2-fluoro-L-arabinofuranoside involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by mimicking natural substrates, thereby interfering with metabolic processes. The fluorine atom in the compound enhances its stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Fluorinated Arabinofuranosyl Nucleosides

Compounds like clofarabine (2'-deoxy-2'-fluoroarabinosyladenine) and FIAU (2'-deoxy-2'-[¹⁸F]fluoro-1-β-D-arabinofuranosyl-5-iodouracil) share the 2'-deoxy-2'-fluoroarabinofuranose backbone but differ by the presence of nucleobases (adenine or uracil derivatives) instead of a methyl group. These nucleosides exhibit distinct conformational behaviors due to fluorine substitution. For example:

- Clofarabine (C₁₀H₁₁ClFN₅O₃): A clinically approved anticancer agent, its arabinose ring adopts a C3'-endo/C2'-exo puckering, enhancing its binding to DNA polymerase and ribonucleotide reductase .

- 2'-Deoxy-2'-fluoro-D-arabinofuranosylcytosine: NMR studies reveal a 50:50 equilibrium between C3'-endo and C2'-endo conformers, influencing its interaction with viral polymerases .

In contrast, methyl 2-deoxy-2-fluoro-L-arabinofuranoside lacks a nucleobase, rendering it biologically inert but conformationally flexible. Its L-configuration further differentiates it from D-configured nucleosides, which are more common in therapeutics .

Fluoro-Substituted Adenine Derivatives

- Cl-F-ara-A (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine): This compound inhibits DNA synthesis by incorporating its triphosphate metabolite into DNA, leading to chain termination. Its cytotoxicity is attributed to ribonucleotide reductase inhibition .

- Cl-F-dAdo vs. Cl-diF-dAdo : The position and number of fluorine atoms (e.g., 2-fluoro vs. 2,2-difluoro) significantly alter cytotoxicity. Cl-F-dAdo is 50-fold more potent than its difluoro counterpart due to enhanced enzyme inhibition .

Pharmacological and Metabolic Profiles

Physicochemical Properties

| Property | Methyl 2-Deoxy-2-Fluoro-L-Arabinofuranoside | Clofarabine | FIAU |

|---|---|---|---|

| Molecular Weight (g/mol) | 166.15 | 303.68 | 380.09 |

| Solubility | DMF, DMSO, MeOH | Water, DMSO | EtOH, saline |

| Storage Conditions | -20°C | Room temperature | -20°C (radiopharmaceutical) |

| Regulatory Status | Not classified as hazardous | FDA-approved | Investigational |

Biological Activity

Methyl 2-deoxy-2-fluoro-L-arabinofuranoside (often referred to as 2-deoxy-2-fluoro-L-fucose) is a synthetic analog of L-fucose, a naturally occurring sugar that plays a crucial role in various biological processes, including cell signaling and adhesion. This compound has garnered attention for its potential applications in cancer therapy and antiviral treatments due to its ability to inhibit fucosylation, a modification implicated in tumor progression and viral infections.

Biological Activity Overview

The biological activity of Methyl 2-deoxy-2-fluoro-L-arabinofuranoside primarily revolves around its role as a fucosylation inhibitor. Fucosylation is the addition of fucose residues to glycoproteins and glycolipids, influencing cellular interactions and signaling pathways. Inhibition of this process can lead to significant effects on cancer cell behavior and viral replication.

- Fucosylation Inhibition : Methyl 2-deoxy-2-fluoro-L-arabinofuranoside inhibits the de novo synthesis of GDP-fucose, which is essential for fucosylation in mammalian cells. This inhibition can suppress the expression of fucosylated antigens on the cell surface, which are often associated with tumor progression .

- Impact on Signaling Pathways : Studies have shown that treatment with this compound leads to decreased phosphorylation of Smad proteins (Smad 1/5 and Smad 2), which are involved in the TGF-beta signaling pathway, further implicating its role in modulating cellular responses to growth factors .

In Vitro Studies

In vitro experiments using 4T1 breast cancer cells demonstrated that concentrations ranging from 100 to 500 μM of Methyl 2-deoxy-2-fluoro-L-arabinofuranoside effectively suppressed fucosylation. Notably, at 100 μM concentration, a significant reduction in Smad protein phosphorylation was observed, indicating a disruption in critical signaling pathways associated with cancer progression .

Case Studies

A case study involving the application of Methyl 2-deoxy-2-fluoro-L-arabinofuranoside in models of pancreatic and hepatocellular carcinoma revealed promising results. The compound's ability to inhibit fucosylation correlated with reduced tumor growth and metastasis in preclinical models. Patients undergoing treatment with fucosylation inhibitors showed decreased tumor markers associated with disease progression .

Data Tables

| Parameter | Concentration (μM) | Effect on Fucosylation | Impact on Smad Phosphorylation |

|---|---|---|---|

| 4T1 Cells | 100 | Significant suppression | Decreased |

| 4T1 Cells | 500 | Complete inhibition | Marked decrease |

Discussion

The biological activity of Methyl 2-deoxy-2-fluoro-L-arabinofuranoside highlights its potential as an effective therapeutic agent against cancers characterized by aberrant fucosylation. By targeting the fucosylation pathway, this compound may provide a novel approach for cancer treatment, particularly in tumors where fucose modifications are linked to poor prognosis.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-deoxy-2-fluoro-L-arabinofuranoside?

Answer: The compound is typically synthesized via nucleophilic fluorination of a protected arabinofuranoside precursor. A common method involves using diethylaminosulfur trifluoride (DAST) to replace hydroxyl groups with fluorine at the 2'-position. For example, fluorination of methyl 3,5-di-O-benzoyl-L-arabinofuranoside with DAST yields the 2-fluoro derivative after deprotection . Key steps include:

- Protection: Benzoylation of hydroxyl groups to prevent side reactions.

- Fluorination: DAST-mediated substitution under anhydrous conditions (e.g., -40°C to 0°C).

- Deprotection: Alkaline hydrolysis (e.g., NaOMe/MeOH) to remove benzoyl groups.

Challenges: Competing elimination reactions can occur if temperature or reagent stoichiometry is poorly controlled .

Q. How is the stereochemical purity of Methyl 2-deoxy-2-fluoro-L-arabinofuranoside confirmed post-synthesis?

Answer: Stereochemical integrity is validated using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Key analytical markers include:

- ¹H NMR: Coupling constants (e.g., ) to confirm the arabino configuration.

- ¹⁹F NMR: Chemical shifts between -190 to -210 ppm for 2-fluoro substituents in the arabino conformation.

- X-ray: Definitive confirmation of the furanose ring puckering and fluorine orientation .

Note: Anomeric purity is critical; impurities can arise from incomplete fluorination or epimerization during deprotection .

Advanced Research Questions

Q. What strategies optimize fluorination efficiency while minimizing side reactions in the synthesis of 2-fluoro-arabinofuranosides?

Answer: Fluorination efficiency depends on:

- Catalyst Choice: Trimethylsilyl triflate (TMSOTf) enhances reactivity in glycosylation steps by stabilizing oxocarbenium intermediates .

- Solvent Selection: Anhydrous dichloromethane or acetonitrile minimizes hydrolysis of fluorinating agents.

- Temperature Control: Slow addition of DAST at -40°C reduces elimination byproducts (e.g., 2,3-unsaturated sugars) .

Case Study: Clark et al. achieved >85% yield by fluorinating a tertiary arabinofuranoside intermediate with DAST in a stepwise cooling protocol (-78°C to RT) .

Q. How can chemoenzymatic approaches improve the synthesis of 2-fluoro-arabinofuranoside derivatives?

Answer: Enzymatic methods offer stereoselective advantages. For example:

- Phosphorylases: Enzymes like nucleoside phosphorylases catalyze the transglycosylation of fluorinated sugars to nucleobases, avoiding harsh chemical conditions.

- Glycosyltransferases: Enable regioselective coupling of fluorinated arabinofuranosides to complex scaffolds (e.g., nucleoside analogs) .

Example: Yamada et al. synthesized 2'-deoxy-2'-fluoroarabinofuranosyl purines via a chemo-enzymatic route, achieving higher β-selectivity compared to traditional methods .

Q. What analytical techniques resolve discrepancies in reported fluorinated arabinofuranoside bioactivity data?

Answer: Contradictions in bioactivity (e.g., antiviral potency) may arise from:

- Impurity Profiles: LC-MS or HPLC with charged aerosol detection (CAD) identifies trace impurities (e.g., unreacted precursors).

- Metabolic Stability: Radiolabeled studies (e.g., [¹⁸F]-FIAU) track in vivo stability of the fluorinated sugar moiety .

Troubleshooting: Comparative studies using isogenic cell lines (wild-type vs. enzyme-deficient) can isolate target-specific effects from off-target interactions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the stability of Methyl 2-deoxy-2-fluoro-L-arabinofuranoside under physiological conditions?

Answer: Stability assays should include:

- pH-Variation Tests: Incubate the compound in buffers (pH 4–8) at 37°C, monitoring degradation via LC-MS.

- Enzymatic Hydrolysis: Expose to human serum or specific glycosidases (e.g., α-L-arabinofuranosidase) to assess enzymatic lability.

- Thermal Stability: Accelerated aging studies (40–60°C) to predict shelf-life .

Key Finding: Watanabe et al. reported that 2'-fluoro substitution in arabinofuranosides confers resistance to phosphorylases, enhancing metabolic stability .

Q. What methodologies address low yields in glycosylation reactions involving 2-fluoro-arabinofuranosides?

Answer: Low yields often stem from poor leaving-group activation or steric hindrance. Solutions include:

- Activated Donors: Use 1-O-acetyl or 1-O-trichloroacetimidate derivatives for improved electrophilicity.

- Microwave Assistance: Accelerates reaction kinetics, reducing side-product formation.

- Protection-Deprotection Strategy: Temporary silyl protection (e.g., TBDMS) at the 3'-OH improves regioselectivity .

Reference: Zhang et al. achieved 92% glycosylation yield using TMSOTf as a catalyst in acetonitrile at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.